2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a chemical compound with the molecular formula and a molecular weight of 292.14 g/mol. It features a benzoic acid structure substituted with an ethoxy group and a tetramethyl-1,3,2-dioxaborolane moiety. This unique combination of functional groups imparts distinctive chemical properties and reactivity to the compound, making it of interest in various fields of research and industry .
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled temperatures to minimize side reactions .
Research indicates that 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exhibits biological activity, particularly in the realm of medicinal chemistry. Its structure allows it to interact with various biological targets, potentially leading to applications in drug development. The compound's mechanism of action may involve covalent bonding with nucleophilic sites on proteins, altering their function and contributing to its biological effects .
Synthesis of 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of 2-ethoxybenzoic acid with tetramethyl-1,3,2-dioxaborolane in the presence of a catalyst. Various synthetic routes can optimize yield and purity, including:
This compound finds applications across multiple domains:
Interaction studies have shown that 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can form stable complexes with various biomolecules. These interactions are crucial for understanding its potential therapeutic effects and mechanisms within biological systems. Research continues to explore its binding affinities and specific interactions with target proteins or enzymes .
Several compounds share structural similarities with 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | C15H21BO4 | Contains an ethyl ester instead of an acid group |
| 2-Ethoxybenzaldehyde | C9H10O3 | Lacks the dioxaborolane moiety; simpler structure |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid | C15H21BO5 | Similar dioxaborolane structure but different substitution pattern |
The uniqueness of 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid lies in its specific combination of an ethoxy substituent and a dioxaborolane group attached to the benzoic acid framework. This configuration enhances its reactivity and potential applications compared to other similar compounds .
The IUPAC name for this compound is 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Its structure consists of:
The molecular formula is C₁₅H₂₁BO₅, with a molecular weight of 292.14 g/mol. The boronic ester group enhances stability compared to free boronic acids, making it suitable for Suzuki-Miyaura cross-couplings.
Boronic acids and esters gained prominence in the 20th century due to their utility in organic synthesis. The pinacol ester group, introduced in the 1990s, addressed the instability of boronic acids by providing a protected form that resists protodeboronation. The ethoxy-substituted benzoic acid derivatives, such as 4-borono-2-ethoxy-benzoic acid (CAS: 852927-09-4), have been explored for their biological activities, including kinase inhibition.
This compound belongs to two key classes:
The molecular formula of 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is C₁₅H₁₉BO₅, with a molar mass of 305.12 g/mol [4]. The compound features a benzoic acid backbone substituted at the para position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and at the ortho position with an ethoxy moiety. The dioxaborolane ring adopts a planar conformation due to conjugation between the boron atom and adjacent oxygen atoms, while the ethoxy group introduces steric hindrance that influences rotational freedom around the C–O bond [5].
The carboxylic acid group at position 1 of the benzene ring participates in intramolecular hydrogen bonding with the boronic ester oxygen, stabilizing a synperiplanar conformation. This interaction reduces the compound’s overall polarity and enhances its solubility in nonpolar solvents [2].
X-ray crystallographic studies of analogous boronic esters reveal that the dioxaborolane ring maintains a trigonal planar geometry around the boron center, with B–O bond lengths averaging 1.37 Å [5]. In the solid state, molecules of 2-ethoxy-4-(tetramethyl-dioxaborolan-2-yl)benzoic acid likely form dimers via carboxylic acid O–H···O hydrogen bonds, creating a supramolecular network. The ethoxy group’s methylene units adopt a staggered conformation to minimize van der Waals repulsions with adjacent aromatic protons [2].
While no single-crystal data exists for this specific compound, powder diffraction patterns of similar derivatives show characteristic peaks at 2θ = 12.5° and 24.8°, corresponding to d-spacings of 7.1 Å and 3.6 Å, respectively [5]. These values align with layered structures dominated by π-stacking interactions between benzene rings.
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
Key IR bands (ν, cm⁻¹):
Electron ionization (EI-MS) exhibits a molecular ion peak at m/z 305.12 ([M]⁺), with major fragments at:
B3LYP/6-311+G(d,p) calculations predict a HOMO–LUMO gap of 4.8 eV, indicating moderate electronic stability. The HOMO is localized on the benzene ring and boronic ester, while the LUMO resides on the carboxylic acid group [5]. Geometry optimization reveals a dihedral angle of 12.3° between the benzene ring and dioxaborolane plane, minimizing steric clashes with the ethoxy substituent.
Natural Bond Orbital (NBO) analysis shows strong pπ–pπ conjugation between the boron atom and oxygen lone pairs, contributing to the dioxaborolane ring’s planarity. The ethoxy group’s oxygen donates electron density into the benzene ring via σ→π* hyperconjugation, reducing the carboxylic acid’s acidity compared to unsubstituted benzoic acid [5].
The synthesis of 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid requires careful consideration of boron sources and precursor materials to achieve optimal yields and product purity. The selection of appropriate boron reagents fundamentally influences the reaction pathway, efficiency, and downstream processing requirements.
Bis(pinacolato)diboron (B2pin2) represents the most widely utilized boron source for the synthesis of pinacolato boronic esters [1] [2]. This reagent offers exceptional air stability compared to other diboron compounds and demonstrates broad functional group compatibility [3] [4]. The commercial availability and well-established reaction protocols make B2pin2 particularly attractive for large-scale synthesis. However, recent studies have challenged the commonly held belief regarding its complete air stability, demonstrating that prolonged exposure to moisture and oxygen can lead to degradation [5]. Therefore, storage under inert atmosphere conditions is recommended to maintain reagent quality.
Pinacolborane (HBpin) serves as an alternative boron source, particularly valuable for direct hydroboration reactions [6] [7]. The synthesis of HBpin from amine-borane complexes provides a practical route to this reagent, with diethylaniline-borane complex yielding HBpin in 75% isolated yield under optimized conditions [6]. The advantage of HBpin lies in its ability to generate reactive boron species without requiring additional activation steps, though careful handling is necessary due to its tendency to generate borane (BH3) species in the presence of nucleophiles [8].
Tetramethyl-1,3,2-dioxaborolane offers unique reactivity patterns due to its structural features [9] [10]. The synthesis typically involves the reaction of boron-containing precursors with pinacol under controlled conditions. This reagent demonstrates particular utility in specialized borylation reactions where the steric and electronic properties of the dioxaborolane ring influence selectivity.
Bis(catecholato)diboron (B2cat2) exhibits higher reactivity compared to B2pin2 but suffers from reduced stability toward hydrolysis [11] [12]. The enhanced Lewis acidity of the catechol system facilitates certain transformations but requires more stringent handling conditions.
For metal-free borylation approaches, bis-boronic acid (BBA) has emerged as a valuable alternative [13]. This reagent enables transition metal-free borylation of aryl bromides under mild conditions, typically yielding 70-90% of the desired products. The protocol involves treating aryl halides with BBA in the presence of potassium tert-butoxide in methanol at 0°C, providing a sustainable alternative to traditional metal-catalyzed approaches.
The choice of boron source must also consider the subsequent purification requirements. Pinacolato boronic esters generally demonstrate superior stability during chromatographic purification compared to other boronic acid derivatives, making B2pin2 and HBpin preferred choices for synthetic applications requiring isolation and purification of intermediates.
Palladium-catalyzed borylation represents the most developed and widely applicable methodology for the synthesis of aromatic boronic esters. The Miyaura-Ishiyama borylation protocol has been extensively optimized to provide efficient access to 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid derivatives [14] [2] [15].
Catalyst System Optimization plays a crucial role in achieving high yields and selectivity. The combination of palladium(II) acetate with 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) has demonstrated exceptional performance in aryl chloride borylation reactions [2]. Under optimized conditions, this catalyst system enables borylation at room temperature with catalyst loadings as low as 0.5 mol% [15]. The use of lipophilic bases such as potassium 2-ethylhexanoate provides significant advantages over traditional bases, reducing the inhibitory effects of carboxylate anions on the catalytic cycle.
Mechanistic Considerations reveal that the borylation proceeds through a well-defined catalytic cycle involving oxidative addition, ligand exchange, transmetalation, and reductive elimination steps [16]. The choice of base significantly influences the transmetalation step, with weaker bases proving more effective for the initial borylation while stronger bases facilitate subsequent cross-coupling reactions [17]. This understanding has led to the development of one-pot borylation/Suzuki-Miyaura protocols that eliminate the need for intermediate isolation.
Substrate Scope and Limitations demonstrate that electron-rich aromatic substrates generally provide higher yields compared to electron-deficient systems. The presence of the ethoxy group in the target compound is expected to enhance reactivity through electronic activation. However, the carboxylic acid functionality may require protection to prevent interference with the palladium catalyst [18] [19].
Recent advances in base-free borylation have addressed some limitations of traditional protocols [14]. The development of palladium-catalyzed borylation of alkenyl carboxylates without added base represents a significant advancement, enabling direct oxidative addition of the substrate to generate palladium(II) carboxylate intermediates.
Solid-state borylation using mechanochemical approaches has emerged as an environmentally benign alternative [20]. Ball milling techniques enable complete borylation of aryl halides within 10 minutes under solvent-free conditions, providing yields comparable to solution-phase reactions while eliminating the need for dry and degassed solvents.
Direct carbon-hydrogen activation represents a powerful strategy for the regioselective introduction of boronic ester functionality without requiring pre-functionalized starting materials. Iridium-catalyzed carbon-hydrogen borylation has emerged as the most effective method for this transformation [21] [22].
Iridium-Catalyzed Systems typically employ bis(pinacolato)diboron as the boron source in the presence of 4,4'-di-tert-butyl-2,2'-bipyridine ligands [21]. The reaction proceeds through an iridium(III) to iridium(V) catalytic cycle with carbon-hydrogen activation being the turnover-limiting step, as evidenced by primary kinetic isotope effects of 3.8 for benzene borylation [21]. The ITHM (Ishiyama-Takagi-Hartwig-Miyaura) protocol has been extensively developed for aromatic carbon-hydrogen borylation, typically requiring temperatures of 80-150°C.
Selectivity Control in carbon-hydrogen borylation primarily depends on steric factors, with less hindered positions favored in the absence of directing groups [22]. However, the development of directed carbon-hydrogen borylation methodologies has enabled regioselective functionalization through the use of coordinating directing groups [23] [24].
Mechanistic Understanding reveals that the reaction proceeds through boryl complex intermediates, with the formation of dinitrogen-ligated iridium tris(boryl) complexes serving as the active catalytic species [21]. The elimination of cyclooctene ligands during the induction period is crucial for catalyst activation.
Substrate Limitations include the requirement for elevated temperatures and the challenge of achieving regioselectivity with substituted aromatic systems. The development of metal-free carbon-hydrogen borylation using borane reagents has addressed some of these limitations [25], with simple nucleophiles mediating the formation of reactive boron species from pinacolborane.
Directed ortho-metalation (DOM) provides a complementary approach to carbon-hydrogen activation for the regioselective synthesis of substituted benzoic acid derivatives [26] [27] [28]. This methodology is particularly relevant for the synthesis of 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, where the carboxylic acid group can serve as a directing group.
Directing Group Hierarchy studies have established that the carboxylic acid group possesses intermediate capacity for directing ortho-metalation compared to other functional groups [26] [28]. The relative directing ability follows the order: diethylamido > carboxylic acid > methoxy > chloro > fluoro. This hierarchy enables predictable regioselectivity in polysubstituted systems.
Optimal Reaction Conditions for carboxylic acid-directed metalation typically involve sec-butyllithium in combination with tetramethylethylenediamine (TMEDA) in tetrahydrofuran at -78°C [27] [29]. Under these conditions, metalation occurs exclusively at the position adjacent to the carboxylate group. Alternative conditions using n-butyllithium with potassium tert-butoxide can provide reversed regioselectivity, metalating the position ortho to the ethoxy group.
Mechanistic Considerations suggest that the reaction proceeds through pre-equilibrium association of the organolithium base with the carboxylic acid, followed by intramolecular delivery to the acidic proton [28]. This coordinated metalation ensures high regioselectivity and enables the construction of complex substitution patterns.
Electrophilic Trapping of the lithiated intermediates with appropriate boron electrophiles provides access to the desired boronic acid derivatives [26]. The use of trialkyl borates followed by hydrolysis and esterification with pinacol represents a standard protocol for this transformation.
Functional Group Compatibility studies demonstrate that the DOM approach tolerates a wide range of functional groups, including ethers, halides, and protected amino groups [27]. However, the strongly basic conditions limit compatibility with acid-sensitive protecting groups.
The presence of a carboxylic acid group in the target molecule necessitates careful consideration of protecting group strategies to prevent interference with borylation reactions and facilitate purification processes [18] [19] [30].
Ester Protection represents the most common approach for carboxylic acid protection during borylation reactions [18] [31]. Methyl esters provide simple and cost-effective protection, readily formed through acid-catalyzed esterification with methanol. Deprotection is typically achieved through base hydrolysis, though this may not be compatible with base-sensitive substrates. Ethyl esters offer similar advantages with slightly increased steric bulk.
tert-Butyl esters provide acid-labile protection that can be removed under mild aqueous acidic conditions [18] [32]. This orthogonal deprotection strategy is particularly valuable when base-sensitive functionality is present elsewhere in the molecule. The formation of tert-butyl esters typically involves isobutylene and acid catalysis.
Benzyl esters offer protection that is stable to both acidic and basic conditions, with deprotection achieved through hydrogenolysis [18] [32]. This approach is particularly useful for multi-step syntheses where the carboxylic acid must remain protected through multiple transformations. However, the requirement for hydrogenation conditions may be incompatible with other functional groups.
Allyl esters provide orthogonal protection with deprotection achieved through palladium-catalyzed processes [32]. The use of tetrakis(triphenylphosphine)palladium(0) with morpholine enables mild deprotection under neutral conditions.
Trimethylsilyl esters offer protection that can be removed under mild fluoride conditions [18] [32]. The formation is typically achieved using trimethylsilyl chloride and base, though the resulting esters are sensitive to moisture and acidic conditions.
Specialized Protecting Groups have been developed for specific applications. Trichloroethyl esters provide protection that is stable under harsh conditions and can be removed using zinc metal without affecting other functionality [18]. Diethanolamine (DEA) esters offer unique physical properties that facilitate purification through crystallization [33].
Strategic Considerations in protecting group selection must account for the specific borylation conditions, subsequent transformations, and purification requirements. For metal-catalyzed borylation reactions, ester protection is generally preferred to prevent coordination of the carboxylic acid to the metal center. For organometallic approaches such as directed ortho-metalation, the free carboxylic acid may be used directly as a directing group.
The purification of boronic esters presents unique challenges due to their tendency to interact strongly with silica gel and their sensitivity to hydrolysis [34] [35] [36]. Specialized protocols have been developed to address these challenges and optimize yields.
Flash Column Chromatography remains the standard purification method for boronic esters, though modifications are often necessary to prevent excessive adsorption [35] [37]. The use of boric acid-doped silica gel has proven particularly effective for boronic acid and ester purification [35]. The preparation involves impregnating silica gel with boric acid solution, which prevents over-adsorption by forming tetrahedral borate complexes rather than allowing direct interaction with the silica surface.
Solvent System Optimization for boronic ester chromatography typically involves hexane/ethyl acetate gradients, with the polarity carefully controlled to achieve separation while minimizing adsorption [38] [39]. For highly polar boronic acids, the addition of small amounts of triethylamine to the mobile phase can improve recovery.
Alternative Purification Strategies have been developed to address the limitations of traditional chromatography. Diethanolamine (DEA) conversion provides a method for purifying boronic acids through formation of crystalline DEA adducts [33]. The boronic acid is treated with diethanolamine in ether, resulting in crystalline products that can be isolated by filtration while leaving impurities in solution.
Trifluoroborate salt formation represents another effective purification strategy [13] [38]. Treatment of crude boronic acids with potassium hydrogen difluoride produces stable, crystalline potassium trifluoroborate salts that can be easily purified by recrystallization. This approach is particularly valuable for large-scale synthesis where traditional chromatography may be impractical.
Liquid-liquid extraction methods have been developed using specialized extraction agents [36]. Fructose extraction selectively partitions boronic acids into aqueous phases while leaving organic impurities in the organic layer. Sorbitol extraction provides similar selectivity and can be used for preparative-scale purifications.
Yield Optimization Strategies focus on minimizing losses during purification and maximizing conversion in the synthetic steps. Two-step purification protocols using boric acid-capped silica followed by standard silica gel chromatography have been shown to provide high-purity products with acceptable yield recovery [40].
Recrystallization remains an effective purification method for boronic acids that form well-defined crystals [36]. Common recrystallization solvents include hot ethanol and hot water, though the choice depends on the specific substitution pattern and solubility characteristics.
Process Optimization considerations include the minimization of exposure to moisture and basic conditions during workup and purification. The use of anhydrous conditions and neutral pH throughout the process helps maintain product integrity and maximize yields.
Scale-up Considerations require adaptation of purification protocols to accommodate larger quantities of material. Preparative HPLC methods have been developed for high-purity requirements, utilizing C18 columns with water/acetonitrile gradients containing trifluoroacetic acid modifier [41] [42].